1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose

Description

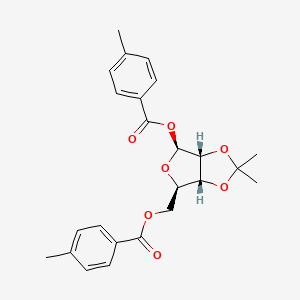

Chemical Structure and Properties 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose (CAS 86042-28-6) is a ribofuranose derivative with protective groups at key hydroxyl positions. Its molecular formula is C₂₄H₂₆O₇, with a molecular weight of 426.47 g/mol . Key physical properties include:

- Density: 1.27 g/cm³ (predicted)

- Boiling Point: 541.3°C (predicted)

- Storage: Requires refrigeration at 2–8°C for stability .

The compound features a 2,3-O-isopropylidene group, which protects the adjacent diol, and 4-methylbenzoyl esters at the 1- and 5-positions. These substitutions enhance solubility in organic solvents and direct reactivity toward unprotected hydroxyl groups in synthetic applications .

Properties

IUPAC Name |

[(3aR,4S,6R,6aR)-2,2-dimethyl-4-(4-methylbenzoyl)oxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-14-5-9-16(10-6-14)21(25)27-13-18-19-20(31-24(3,4)30-19)23(28-18)29-22(26)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3/t18-,19-,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZWWJDLGJZWFB-URFJDIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725387 | |

| Record name | 1,5-Bis-O-(4-methylbenzoyl)-2,3-O-(1-methylethylidene)-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86042-28-6 | |

| Record name | 1,5-Bis-O-(4-methylbenzoyl)-2,3-O-(1-methylethylidene)-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is a synthetic compound derived from ribofuranose, featuring unique structural modifications that enhance its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, analgesic, anti-inflammatory, and cytotoxic activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 426.47 g/mol. The compound includes:

- 4-Methylbenzoyl groups at the 1 and 5 positions

- Isopropylidene group at the 2 and 3 positions

These modifications contribute to its lipophilicity, potentially enhancing membrane penetration and biological interaction .

Analgesic and Anti-inflammatory Effects

Studies on α-D-ribofuranose derivatives reveal multifarious biological properties including analgesic and anti-inflammatory activities. For instance:

- Compound 2a , a derivative of α-D-ribofuranose, exhibited significant analgesic effects in both central (tail immersion test) and peripheral (acetic acid-induced writhing test) models. It demonstrated a reduction in abdominal writhing by 65.33% at a dose of 50 mg/kg (P < 0.001) .

- In anti-inflammatory assays using carrageenan-induced edema in rats, compounds derived from similar structures showed up to 87.6% inhibition at appropriate dosages (100 mg/kg) .

These findings suggest that modifications similar to those in this compound could confer similar analgesic and anti-inflammatory properties.

Cytotoxicity

Research into ribofuranose derivatives has indicated potential cytotoxic effects against various cancer cell lines. For example, ribofuranose-derived nucleosides have shown antiproliferative activity in solid tumor-derived cell lines and cytotoxicity in HeLa cells . While direct studies on the cytotoxicity of this compound are sparse, its structural analogs suggest a potential for similar effects.

Comparative Analysis with Related Compounds

A comparison of this compound with related compounds highlights its unique features:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both methylbenzoyl and isopropylidene groups | Potential antimicrobial and analgesic properties |

| 2,3-O-Isopropylidene-D-ribofuranose | Simple sugar derivative | Limited biological activity |

| 4-Methylbenzoic acid | Aromatic carboxylic acid | No sugar moiety; lacks biological activity |

| 1,5-Di-O-benzoyl-beta-D-ribofuranose | Benzoylation without methyl substitution | Limited lipophilicity; reduced activity |

This table illustrates how the unique combination of structural features in this compound may enhance its biological activities compared to simpler or structurally different compounds .

Scientific Research Applications

Biochemical Research

Enzyme Inhibition Studies

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose has been utilized in studies aimed at understanding enzyme mechanisms and inhibition. Its structural similarity to ribofuranose allows it to act as a substrate or inhibitor for various glycosyltransferases and glycosidases, providing insights into carbohydrate metabolism and enzyme specificity .

Synthesis of Nucleosides

The compound serves as an important intermediate in the synthesis of nucleoside analogs. These analogs are crucial for developing antiviral and anticancer drugs. The modification of ribofuranose derivatives can lead to compounds that exhibit enhanced biological activity against viral infections and tumor cells .

Medicinal Chemistry

Antiviral Agents

Research indicates that derivatives of ribofuranose can exhibit antiviral properties by mimicking natural substrates involved in nucleic acid synthesis. The incorporation of this compound into drug formulations has shown promise in enhancing the efficacy of treatments against RNA viruses .

Drug Delivery Systems

The compound's ability to form stable complexes with various therapeutic agents makes it a candidate for drug delivery systems. Its structural features allow it to enhance solubility and bioavailability of poorly soluble drugs, thus improving their therapeutic outcomes .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physical and Chemical Stability

- Solubility: The 4-methylbenzoyl groups in 86042-28-6 improve solubility in non-polar solvents compared to unsubstituted benzoyl derivatives .

- Stability : The isopropylidene group offers robust protection under basic conditions but is acid-labile, enabling selective deprotection . Tosylated analogs (e.g., 5-O-tosyl derivatives) are more moisture-sensitive and require inert storage .

Conformational Analysis

The 2,3-O-isopropylidene group induces a rigid C2'-endo puckering in the ribofuranose ring, as described by Cremer-Pople coordinates .

Key Research Findings

- Synthetic Advantage : The use of 4-methylbenzoyl groups in 86042-28-6 reduces steric hindrance compared to bulkier benzoyl derivatives, improving reaction kinetics in glycosidic bond formation .

- Thermal Stability : Predicted boiling points (541.3°C) suggest higher thermal stability than tosylated analogs, which may decompose at lower temperatures due to sulfonate group instability .

- Lumping Strategy Relevance: Despite structural similarities to other acylated sugars, the unique 4-methylbenzoyl substitution excludes this compound from being "lumped" with standard benzoyl-protected ribofuranoses in computational modeling .

Preparation Methods

Starting Material Selection and Protection Strategy

The synthesis typically begins with 2-C-methyl-D-ribopentono-1,4-lactone or 2,3-O-isopropylidene-D-glyceraldehyde , which are converted into protected ribofuranose derivatives. The key is to employ protecting groups such as isopropylidene at the 2,3-positions to prevent undesired reactions during subsequent acylation steps.

- The isopropylidene group protects the diol at positions 2 and 3.

- The starting lactone can be prepared via oxidation of suitable precursors like D-fructose or ethyl-2-C-methyl-D-ribonate.

Selective Acylation at Positions 1 and 5

The core step involves the selective acylation of the hydroxyl groups at positions 1 and 5 with 4-methylbenzoyl chloride (or other acyl chlorides, depending on the desired substituents).

- Reagents: 4-methylbenzoyl chloride, triethylamine (as base), and an aprotic solvent such as acetonitrile .

- Reaction conditions:

- The acylation is conducted at room temperature .

- The acyl chloride is added slowly to maintain temperature below 20°C.

- The molar ratio of acyl chloride to substrate is generally 2–4 equivalents to ensure complete acylation at the desired positions.

- Monitoring: TLC and HPLC are used to monitor reaction progress, ensuring selectivity and completion.

- Formation of 2,3-O-isopropylidene-1,5-di-O-(4-methylbenzoyl)-beta-D-ribofuranose as an intermediate, often isolable by crystallization or extraction.

Reduction of the Lactone to the Corresponding Furanose

The lactone at the 2-position is reduced to a diol using alkaline metal borohydrides such as sodium borohydride .

- Reagents: Sodium borohydride (NaBH₄), in a mixture of water and organic solvent (preferably acetonitrile with 2% water).

- Reaction conditions:

- The reduction is performed at pH 7–8 .

- Temperature is maintained between 0°C and 15°C .

- The reducing agent is added gradually to control the reaction.

- Work-up:

- The reaction mixture is quenched with water.

- The product, 2,3-O-isopropylidene-1,5-di-O-(4-methylbenzoyl)-2-C-methyl-D-ribofuranose , is obtained as an oil or crystalline solid, ready for subsequent steps.

Yield: Approximately 75% , with high selectivity under optimized pH and temperature conditions.

Final Acylation at Positions 2 and 3

The last step involves acylation at the 2 and 3 positions of the reduced sugar, using acyl chlorides (e.g., benzoyl chloride, acetyl chloride).

- Reagents: Acyl chloride, triethylamine, and an aprotic solvent like acetonitrile .

- Reaction conditions:

- Conducted at room temperature to reflux (20–80°C).

- Use 2–3 equivalents of acyl chloride.

- Work-up:

- The reaction mixture is diluted with water.

- The tetra-acylated product, 1,2,3,5-tetra-O-(4-methylbenzoyl)-2-C-methyl-D-ribofuranose , precipitates or can be purified by crystallization.

Yield: Around 70% , with high purity achievable through crystallization or chromatography.

Data Table Summarizing Preparation Parameters

| Step | Reagents | Solvent | Temperature | pH Range | Equivalents | Purification Method | Typical Yield |

|---|---|---|---|---|---|---|---|

| 1. Acylation at 1,5 | 4-methylbenzoyl chloride, triethylamine | Acetonitrile | RT (~20°C) | Neutral | 2–4 eq | Crystallization | N/A |

| 2. Reduction (lactone to furanose) | Sodium borohydride | Acetonitrile + water | 0–15°C | 7–8 | 1 eq | Extraction, crystallization | 75% |

| 3. Acylation at 2,3 | Acyl chloride, triethylamine | Acetonitrile | 20–80°C | Neutral | 2–3 eq | Crystallization | 70% |

Research Findings and Optimization

- Reaction Conditions: Optimal acylation occurs at room temperature with slow addition of acyl chloride to prevent over-acylation or side reactions.

- pH Control: Maintaining the pH between 7 and 8 during reduction minimizes side reactions and maximizes yield.

- Solvent Choice: Acetonitrile is preferred for its inertness and ability to dissolve both reagents and intermediates.

- Purification: Crystallization from suitable solvents like ethanol or toluene provides high-purity products, reducing the need for extensive chromatography.

Notes on Industrial Applicability

The described methods are scalable, with key advantages including:

- Use of common reagents (acyl chlorides, sodium borohydride).

- Mild reaction conditions (room temperature, controlled pH).

- Efficient purification via crystallization, avoiding extensive chromatography.

- High yields (up to 75%) and selectivity.

The process benefits from the strategic protection of hydroxyl groups, ensuring regioselectivity, and the controlled reduction step, which preserves the integrity of the sugar backbone.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing 4-methylbenzoyl and isopropylidene protecting groups in ribofuranose derivatives?

- Methodology : The synthesis typically involves sequential protection of hydroxyl groups. For example:

Isopropylidene protection : React D-ribose with 2,2-dimethoxypropane under acidic catalysis (e.g., camphorsulfonic acid) to form the 2,3-O-isopropylidene intermediate.

Selective benzoylation : Use 4-methylbenzoyl chloride in anhydrous pyridine to acylate the 1- and 5-hydroxyl groups.

- Critical considerations : Monitor reaction progress via TLC (e.g., CH₂Cl₂/MeOH 95:5) to avoid over-acylation. Purification often requires column chromatography (silica gel, pentane/ether gradient) .

Q. How can NMR spectroscopy confirm the regioselectivity of protecting groups in this compound?

- Methodology :

- ¹H NMR : The isopropylidene group appears as two singlets (δ ~1.3–1.5 ppm for methyl groups). Aromatic protons from 4-methylbenzoyl groups resonate as doublets (δ ~7.2–8.1 ppm).

- ¹³C NMR : The carbonyl carbons of the benzoyl groups appear at δ ~165–170 ppm. Anomeric carbon (C1) chemical shifts (δ ~90–110 ppm) help confirm β-configuration.

- Reference : Compare with published spectra of analogous compounds (e.g., 3,5-di-O-benzyl derivatives) .

Q. What precautions are necessary for handling moisture-sensitive intermediates during synthesis?

- Best practices :

- Use anhydrous solvents (e.g., THF, CH₂Cl₂) purified via molecular sieves.

- Perform reactions under inert gas (N₂/Ar) and use Schlenk techniques for air-sensitive steps (e.g., hydrosilylation).

- Quench reactive intermediates (e.g., TiF₂ catalysts) with aqueous NaOH to prevent decomposition .

Advanced Research Questions

Q. How can ring puckering analysis (Cremer-Pople parameters) explain conformational stability in this compound?

- Methodology :

Structural optimization : Use DFT calculations (B3LYP/6-31G*) to determine the lowest-energy puckered conformation.

Puckering coordinates : Apply Cremer-Pople parameters (θ, φ) to quantify out-of-plane displacements. For ribofuranose derivatives, θ values >20° indicate significant puckering (e.g., C3’-endo vs. C2’-endo).

- Application : Compare crystallographic data (if available) with computational models to resolve discrepancies in flexibility .

Q. How can researchers address low yields in the final acetylation or benzoylation steps?

- Troubleshooting :

- Byproduct formation : Use excess acylating agent (1.5–2 eq) and monitor reaction temperature (0–25°C) to minimize diastereomer formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.

- Workup : Extract unreacted reagents with saturated NaHCO₃ and brine to improve purity .

Q. What strategies ensure stereochemical fidelity during nucleophilic substitution at the anomeric center?

- Approaches :

- Anomeric effect : Leverage the preference for β-configuration by using bulky leaving groups (e.g., chloro or bromo) in non-polar solvents.

- Catalysis : Employ Lewis acids (e.g., TiCl₄) to stabilize transition states. For example, Cp₂TiF₂-catalyzed hydrosilylation preserves stereochemistry in ribonolactone reductions .

Q. How does the stability of the isopropylidene group vary under acidic vs. basic conditions?

- Experimental insights :

- Acidic hydrolysis : The isopropylidene group cleaves rapidly in HCl/MeOH (1:4 v/v) at 50°C, yielding diols.

- Base stability : The group remains intact in mild bases (e.g., K₂CO₃/MeOH) but may degrade in strong bases (e.g., NaOH).

- Application : Use this differential stability for sequential deprotection in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.